

An In-depth Technical Guide to 3-Fluoro-2-methoxyphenylboronic acid

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Compound of Interest

Compound Name: 3-Fluoro-2-methoxyphenylboronic acid

Cat. No.: B1358128

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Introduction

3-Fluoro-2-methoxyphenylboronic acid is a synthetic organic compound that serves as a versatile building block in medicinal chemistry and materials science. Its strategic placement of a fluorine atom and a methoxy group on the phenylboronic acid scaffold imparts unique electronic and steric properties, making it a valuable reagent for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications, with a focus on its utility in cross-coupling reactions.

Chemical Structure and Properties

3-Fluoro-2-methoxyphenylboronic acid is a derivative of phenylboronic acid with a fluorine atom at the 3-position and a methoxy group at the 2-position of the benzene ring.

Chemical Identifiers

- Molecular Formula: $C_7H_8BFO_3$ [1]
- Molecular Weight: 169.95 g/mol [1]
- CAS Number: 762287-59-2 [1]

- SMILES: COc1c(F)cccc1B(O)O
- InChI Key: ABTBKKHOMBEJGL-UHFFFAOYSA-N

The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group influences the reactivity of the boronic acid moiety and the aromatic ring, making it a valuable partner in various chemical transformations.

Physicochemical Properties

While extensive experimental data for all physicochemical properties of **3-Fluoro-2-methoxyphenylboronic acid** is not readily available in the literature, the following table summarizes the known and predicted data, along with data for isomeric compounds for comparison.

Property	Value	Notes
Melting Point	Data not available for 3-Fluoro-2-methoxyphenylboronic acid	2-Fluoro-6-methoxyphenylboronic acid: 120-125 °C; 4-Fluoro-2-methoxyphenylboronic acid: 131-136 °C[2]; 2-Fluoro-4-methoxyphenylboronic acid: solid; 3-Fluoro-4-methoxyphenylboronic acid: 206-211 °C
Boiling Point	Data not available	Predicted for a difluoro analog: 339.9±52.0 °C[3]
Solubility	Data not available	Generally soluble in organic solvents like methanol, ethanol, and DMSO.
pKa	Data not available	Predicted for a difluoro analog: 6.49±0.58[3]
Appearance	Solid[1]	

Synthesis of 3-Fluoro-2-methoxyphenylboronic acid

The synthesis of **3-Fluoro-2-methoxyphenylboronic acid** typically proceeds via a directed ortho-metalation strategy, followed by borylation. A common starting material is a suitably substituted halo-fluoro-anisole. The following is a representative experimental protocol based on procedures described for analogous compounds.

Experimental Protocol: Synthesis from 2-Bromo-6-fluoroanisole

This protocol describes the synthesis of **3-Fluoro-2-methoxyphenylboronic acid** from 2-bromo-6-fluoroanisole.

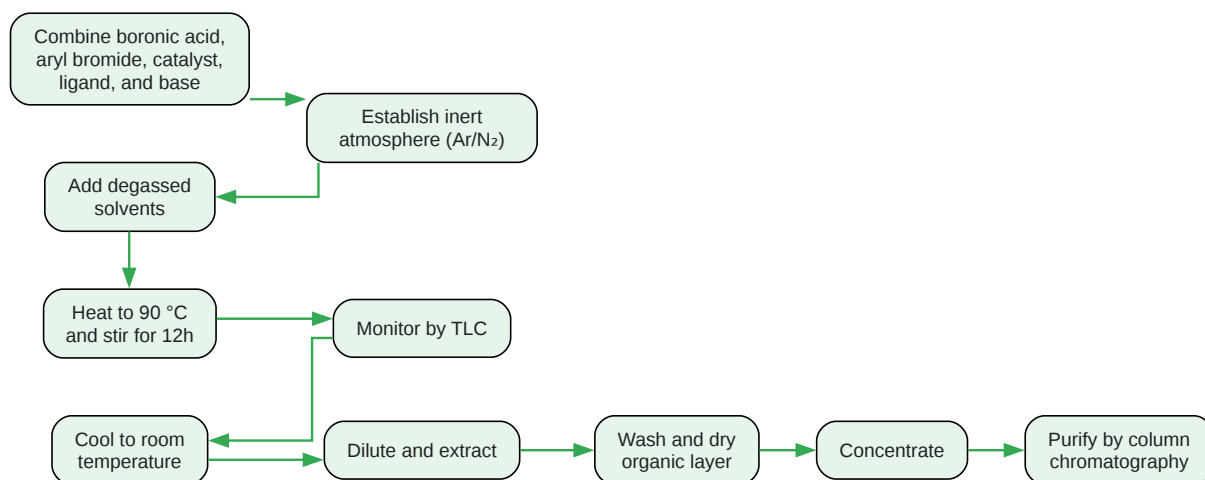
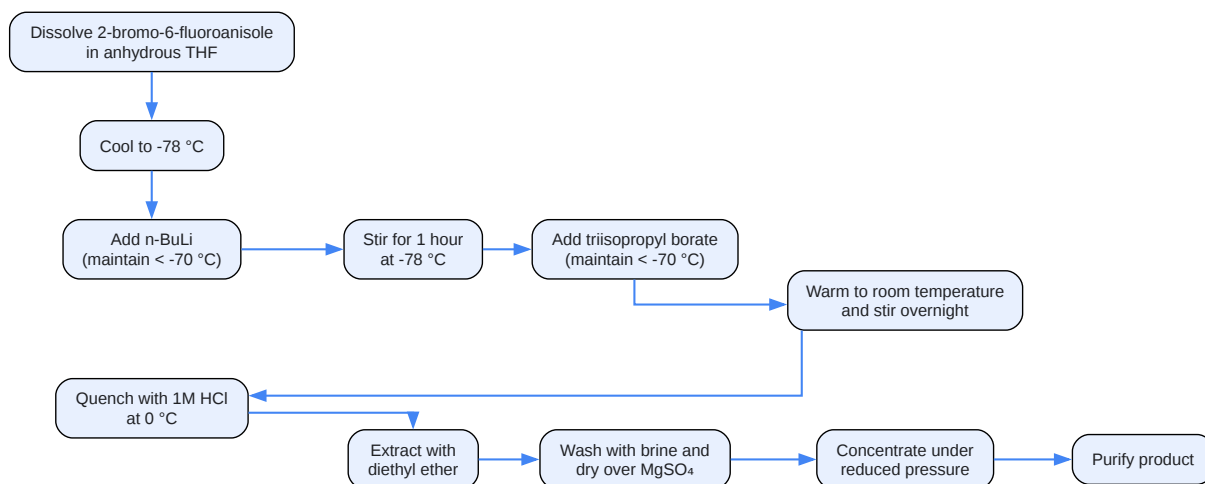
Materials:

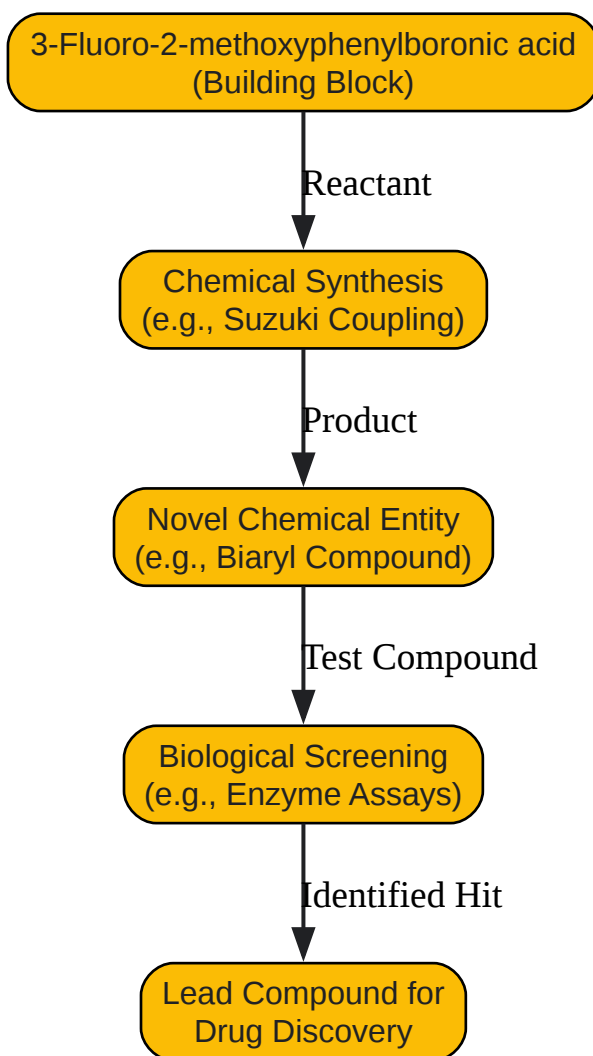
- 2-Bromo-6-fluoroanisole
- n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M solution)
- Triisopropyl borate
- Anhydrous tetrahydrofuran (THF)
- Hydrochloric acid (e.g., 1 M aqueous solution)
- Diethyl ether
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate
- Argon or Nitrogen gas

Procedure:

- To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon inlet, add 2-bromo-6-fluoroanisole (1.0 eq) and anhydrous THF.

- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add a solution of n-butyllithium in hexanes (1.1 eq) via the dropping funnel, maintaining the internal temperature below -70 °C.
- Stir the reaction mixture at -78 °C for 1 hour.
- Slowly add triisopropyl borate (1.2 eq) to the reaction mixture, again keeping the internal temperature below -70 °C.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
- Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).
- Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude **3-Fluoro-2-methoxyphenylboronic acid** can be purified by recrystallization or column chromatography.





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